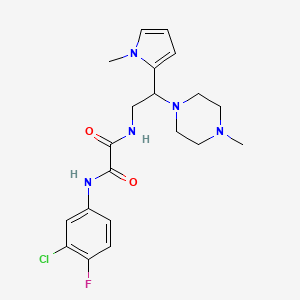

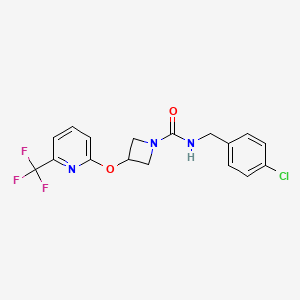

2-(3-Chlorobenzamido)thiophene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

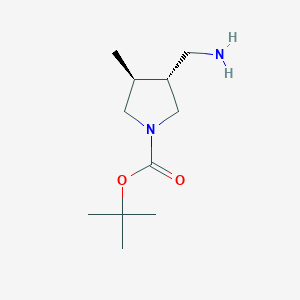

“2-(3-Chlorobenzamido)thiophene-3-carboxamide” is a chemical compound that is part of the thiophene family. Thiophenes are aromatic heterocyclic compounds that contain a sulfur atom .

Synthesis Analysis

The synthesis of thiophene carboxamide derivatives involves the condensation of acyl chlorides and heterocyclic amine derivatives . In a study, analogs with short alkyl chains were synthesized instead of the n-dodecyl group in the tail part .Molecular Structure Analysis

The molecular structure of thiophene carboxamide derivatives was confirmed using different spectroscopic methods including IR, 1H NMR, 13C NMR, and elemental analysis .Chemical Reactions Analysis

Thiophene carboxamide derivatives are prepared from acyl chlorides and heterocyclic amine derivatives . The chemical reactions involved in the synthesis of these compounds are complex and require careful control of conditions .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Thiophene and its derivatives, including 2-(3-Chlorobenzamido)thiophene-3-carboxamide, are a significant class of heterocyclic compounds that show interesting applications in medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .

Anti-inflammatory Properties

Thiophene derivatives have shown anti-inflammatory properties . For example, suprofen, which has a 2-substituted thiophene framework, is known as a nonsteroidal anti-inflammatory drug .

Antimicrobial Properties

Thiophene derivatives also exhibit antimicrobial properties . This makes them valuable in the development of new antimicrobial agents .

Anticancer Properties

Thiophene derivatives have shown anticancer properties . This suggests that 2-(3-Chlorobenzamido)thiophene-3-carboxamide could potentially be used in cancer treatment .

Industrial Chemistry and Material Science

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This suggests that 2-(3-Chlorobenzamido)thiophene-3-carboxamide could potentially be used in these fields .

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This suggests that 2-(3-Chlorobenzamido)thiophene-3-carboxamide could potentially be used in the development of organic semiconductors .

Organic Field-Effect Transistors (OFETs)

Thiophene derivatives are used in the fabrication of organic field-effect transistors (OFETs) . This suggests that 2-(3-Chlorobenzamido)thiophene-3-carboxamide could potentially be used in the development of OFETs .

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . This suggests that 2-(3-Chlorobenzamido)thiophene-3-carboxamide could potentially be used in the development of OLEDs .

Wirkmechanismus

Mode of Action

The exact mode of action of 2-(3-Chlorobenzamido)thiophene-3-carboxamide is currently unknown . It is likely that the compound interacts with its targets by forming bonds with specific amino acid residues, thereby altering the function of the target protein. The presence of the chlorobenzamido and thiophene groups may contribute to the compound’s binding affinity and selectivity.

Result of Action

The molecular and cellular effects of 2-(3-Chlorobenzamido)thiophene-3-carboxamide are currently unknown . The effects would depend on the compound’s specific targets and the biochemical pathways it influences.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(3-Chlorobenzamido)thiophene-3-carboxamide . These factors could include pH, temperature, and the presence of other molecules that can interact with the compound.

Safety and Hazards

While specific safety and hazard information for “2-(3-Chlorobenzamido)thiophene-3-carboxamide” is not available, similar compounds are classified as Acute Tox. 3 Oral - Eye Irrit. 2 - Skin Sens. 1, indicating potential hazards if ingested, in contact with skin, or if they come into contact with the eyes .

Eigenschaften

IUPAC Name |

2-[(3-chlorobenzoyl)amino]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O2S/c13-8-3-1-2-7(6-8)11(17)15-12-9(10(14)16)4-5-18-12/h1-6H,(H2,14,16)(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUEZPHXPVJCHFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)NC2=C(C=CS2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(naphthalen-1-yl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2997035.png)

![3-(4-Chlorophenyl)sulfonyl-6-fluoro-4-[4-(2-fluorophenyl)piperazin-1-yl]quinoline](/img/structure/B2997041.png)

![2-Oxobenzo[d][1,3]oxathiol-5-yl 3-methoxybenzoate](/img/structure/B2997053.png)